3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Description
3-Fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position, a methoxy group at the 4-position on the benzene ring, and a 6-methylpyrimidin-4-ylmethyl substituent on the amide nitrogen. This compound shares structural motifs with kinase inhibitors, antifungal agents, and catalytic ligands, though its specific biological activity remains underexplored in publicly available literature. Its design leverages heterocyclic and substituted aromatic systems to modulate electronic, steric, and solubility properties, common in medicinal and agrochemical applications .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-5-11(18-8-17-9)7-16-14(19)10-3-4-13(20-2)12(15)6-10/h3-6,8H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYSXELNYVQNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of reagents and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Medicine: This compound may have potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. This can result in the modulation of biological processes, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications: benzamide backbone variations , heterocyclic substituents , and substituent electronic effects . Below is a detailed comparison:
Table 1: Key Structural Features and Functional Comparisons
Key Differences in Substituent Effects
- Fluorine vs. Chlorine/Bromine : The 3-fluoro substituent in the target compound may enhance metabolic stability compared to bulkier halogens (e.g., 4-bromo in Compound 35), which could increase steric hindrance and reduce solubility .
- Pyrimidine vs.
- Methoxy vs. Sulfamoyl/Oxadiazole : The 4-methoxy group in the target compound likely contributes to moderate electron-donating effects, contrasting with the sulfamoyl and oxadiazole groups in LMM5, which are critical for antifungal activity via enzyme inhibition .
Physicochemical Properties (Predicted/Reported)
| Property | Target Compound | 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) | LMM5 |
|---|---|---|---|
| Molecular Weight | ~315 g/mol (estimated) | 310 g/mol | 541.6 g/mol |
| logP (Lipophilicity) | ~2.8 (predicted) | 3.1 (reported) | 3.9 (reported) |
| Solubility | Moderate (methoxy enhances) | Low (bromine reduces) | Low (oxadiazole reduces) |
Biological Activity
3-Fluoro-4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14FN3O2 |
| Molecular Weight | 253.27 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COc1ccc(c(c1)F)NCC2=NC(=CN=C2C)C |
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown activity against various viruses by inhibiting viral replication through interaction with viral enzymes or host cell receptors .
Anticancer Properties
The compound has been tested for anticancer activity, particularly in inhibiting tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have reported IC50 values indicating effective concentration ranges for inducing cytotoxicity in cancer cells .
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation : Interaction with cellular receptors may alter downstream signaling pathways, affecting cell survival and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes .
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral efficacy of related compounds found that modifications at the pyrimidine ring significantly enhanced activity against RNA viruses, with some derivatives achieving EC50 values as low as 0.20 µM .
- Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 µM to 25 µM across different lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
